N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a bifunctional aromatic system. Its structure comprises:
- Benzenesulfonyl group: Attached to an ethyl chain, which is further substituted with a furan-2-yl moiety.
- 4-Fluoro-3-methylbenzene sulfonamide: The sulfonamide nitrogen is linked to a benzene ring substituted with fluorine (at position 4) and a methyl group (at position 3).
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S2/c1-14-12-16(9-10-17(14)20)28(24,25)21-13-19(18-8-5-11-26-18)27(22,23)15-6-3-2-4-7-15/h2-12,19,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUQIWSVVAXKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Furan Ring Intermediate: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using reagents like phenylsulfonyl chloride.
Final Coupling: The final coupling step involves the reaction of the furan intermediate with the sulfonylated compound under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Groups
The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions, yielding sulfonic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and environmental degradation:
The electron-withdrawing fluorine at the para position of the benzene ring enhances the electrophilicity of the sulfur atom, accelerating hydrolysis rates compared to non-fluorinated analogs .
Nucleophilic Substitution at the Furan Ring
The furan-2-yl group participates in electrophilic substitution and ring-opening reactions. Key transformations include:
Electrophilic Acylation
In the presence of acetyl chloride and AlCl₃, furan undergoes Friedel-Crafts acylation at the α-position:
textFuran + CH₃COCl → 2-Acetylfuran derivative
This reaction modifies the furan’s electronic profile, potentially altering the compound’s biological activity .
Oxidative Ring Opening
Oxidizing agents like H₂O₂/Fe²⁺ convert furan to maleic anhydride derivatives under acidic conditions:
textFuran → Maleic acid derivatives
This pathway is relevant in metabolic oxidation studies, where furans are often bioactivated to reactive intermediates .
Reactivity of the Benzenesulfonyl Group
The benzenesulfonyl moiety (-SO₂C₆H₅) engages in sulfonation and nucleophilic displacement:
Sulfonate Ester Formation
Reaction with alcohols (e.g., methanol) under basic conditions produces sulfonate esters:
textR-SO₂Cl + R'OH → R-SO₂OR' + HCl
Though not directly observed for this compound, analogous reactions are well-documented in sulfonamide chemistry .
Radical Reactions
Under UV irradiation, the sulfonyl group can participate in radical chain reactions, leading to dimerization or cross-coupling products .
Biological Interactions and Enzyme Inhibition
As a sulfonamide derivative, this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis:
| Target Enzyme | Inhibition Constant (Ki) | Mechanism |
|---|---|---|
| Dihydropteroate synthase | 0.8 ± 0.1 μM | Competitive inhibition via mimicry of p-aminobenzoic acid (PABA) substrate. |
The fluorine atom at the 4-position enhances binding affinity by forming hydrogen bonds with active-site residues (e.g., Arg²⁰⁰ in E. coli DHPS) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways above 220°C:
| Temperature Range | Major Products | Proposed Pathway |
|---|---|---|
| 220–300°C | SO₂, CO, fluorobenzene derivatives | Cleavage of |
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, including N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited potent activity against various strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
Recent studies have suggested that sulfonamides can serve as effective anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study:
A research article highlighted the synthesis of sulfonamide-based compounds that showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compounds induced cell cycle arrest and apoptosis, indicating their potential as therapeutic agents .
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. This modification can lead to improved performance in applications such as coatings and adhesives.
Data Table: Properties of Sulfonamide-Modified Polymers
| Property | Control Polymer | Sulfonamide-Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Water Absorption (%) | 5 | 3 |
The table demonstrates that sulfonamide modification significantly improves the tensile strength and thermal stability of polymers, making them suitable for more demanding applications.
Herbicide Development
Sulfonamide derivatives are being investigated for their potential use as herbicides. Their ability to inhibit specific enzymatic pathways in plants makes them candidates for selective weed control.
Case Study:
A recent study evaluated the herbicidal activity of several sulfonamide derivatives on common agricultural weeds. The results indicated effective control with minimal phytotoxicity to crops, suggesting a promising avenue for sustainable agriculture .
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives with Aromatic Substituents
a) N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
- Structural Similarities : Both compounds share a benzenesulfonamide core.
- Key Differences : The analog in lacks fluorine and furan substituents but incorporates azide groups, which enhance reactivity (e.g., click chemistry applications). The target compound’s 4-fluoro-3-methyl substitution likely increases its electron-withdrawing effects and lipophilicity compared to the methyl-only substitution in .
b) Bicalutamide-Related Sulfonamides ()
- Fluorophenyl-Sulfonyl Motifs: Related substances in include 1-fluoro-4-(methylsulfonyl)benzene and fluorophenylsulfanyl derivatives. Sulfonamides with para-fluorine (e.g., in ) are common in pharmaceuticals due to enhanced metabolic stability .
c) N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide ()
- Spirocyclic vs. Linear Chains : The spirocyclic system in introduces conformational rigidity, contrasting with the target compound’s flexible ethyl-furan linkage. Both compounds feature fluorine and sulfonamide groups, but the target’s furan may enhance π-π stacking interactions in biological targets .
Furan-Containing Sulfonamides ()
Compounds in and , such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, share furan rings but differ in substitution:
- Furan Connectivity : The target compound’s furan is linked via an ethyl group, whereas analogs in use sulfanyl-ethyl chains. This difference affects solubility and steric bulk.
- Functional Groups: compounds include nitro and dimethylamino groups, which may confer redox activity or basicity. The target’s fluorinated sulfonamide likely exhibits greater acidity and hydrogen-bonding capacity .
Fluorine Substitution Patterns ()
Data Table: Structural and Functional Comparisons
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide, also known by its CAS number 896323-24-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 423.5 g/mol. Its structure features a furan moiety and sulfonamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FNO5S2 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 896323-24-3 |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways.
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially leading to inhibition of their catalytic activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that could result in therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the potential of sulfonamide derivatives in various therapeutic contexts:
- A study on fluorinated benzothiazoles indicated that structural modifications can enhance antiproliferative activity without adverse biphasic dose-response relationships . This finding underscores the importance of chemical structure in determining biological efficacy.
- Another research effort focused on the synthesis and evaluation of benzenesulphonohydrazide derivatives revealed promising cytotoxicity against multiple cancer cell lines, emphasizing the relevance of similar structural motifs in drug development .
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
The synthesis of sulfonamide derivatives typically involves sequential sulfonylation and nucleophilic substitution reactions. For example:
- Step 1 : React a furan-containing precursor (e.g., 2-furanmethanol) with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the benzenesulfonyl intermediate.
- Step 2 : Introduce the second sulfonamide group via coupling with 4-fluoro-3-methylbenzenesulfonamide using a coupling agent like EDC/HOBt.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and a gradient of ethyl acetate/hexane is recommended to isolate the product .
- Characterization : Confirm purity via (e.g., integrating aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?
SC-XRD is critical for resolving discrepancies in stereochemistry or regioselectivity. For sulfonamides with multiple stereocenters (e.g., the ethyl linker in this compound):
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for structure solution and refinement. Key metrics include and . Anomalous dispersion effects can confirm absolute configuration .
- Contradictions : If NMR suggests multiple conformers, SC-XRD can identify the dominant crystalline form. For example, torsional angles between the furan and benzene rings may differ between solution and solid states .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- : Identify sulfonamide NH protons (δ 3.5–4.5 ppm, broad singlet) and fluorine coupling in the 4-fluoro substituent () .
- : Confirm sulfonyl groups (δ 125–135 ppm for sulfonamide carbons) and furan C-2 (δ 110–115 ppm) .
- FT-IR : Detect sulfonamide S=O stretches (1350–1150 cm) and NH bending (1540–1480 cm) .
Advanced: How can conflicting biological activity data be reconciled across studies?
Discrepancies in IC values or target selectivity may arise from:
- Assay Conditions : Compare buffer pH (e.g., sulfonamides show pH-dependent solubility) and incubation times. Use standardized protocols like the MTT assay for cytotoxicity .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products. For example, hydrolysis of the sulfonamide group under acidic conditions may generate false-positive results .
- Computational Validation : Dock the compound into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Compare binding poses with crystallographic data to validate mechanistic hypotheses .
Basic: What solvents and reaction conditions optimize yield?
- Solvents : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for sulfonylation steps to avoid hydrolysis.
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide bond formation (yield improvement: ~20%) .
Advanced: How to investigate stereochemical effects on biological activity?
- Chiral Separation : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor elution via circular dichroism (CD) .
- Pharmacophore Mapping : Compare the activity of (R)- and (S)-enantiomers against target enzymes. For example, the (S)-enantiomer may exhibit higher affinity due to optimal hydrogen bonding with active-site residues .
Basic: How to assess stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC-UV (λ = 254 nm). Sulfonamides are typically stable at pH 7.4 but hydrolyze rapidly under strongly acidic/basic conditions .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy can detect photodegradation products (e.g., λ shifts >10 nm) .
Advanced: What strategies validate target engagement in cellular assays?
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound. Upon UV irradiation, crosslink with proximal proteins and identify targets via pull-down/MS .
- SPR Biosensing : Immobilize the target protein on a sensor chip and measure binding kinetics (k/k) in real time. For sulfonamides, values <1 μM indicate high affinity .
Basic: How to troubleshoot low yields in the final coupling step?
- Activation Issues : Ensure fresh coupling agents (e.g., HATU instead of EDC) are used.
- Steric Hindrance : Introduce a protecting group (e.g., tert-butoxycarbonyl, Boc) on the ethylamine linker before sulfonylation .
- Byproduct Formation : Monitor reaction progress via TLC (R = 0.3 in 30% EtOAc/hexane). Quench unreacted sulfonyl chloride with ice-cold water .
Advanced: How to design analogs with improved pharmacokinetic properties?
- LogP Optimization : Replace the 3-methyl group with a polar substituent (e.g., -OH or -OCH) to enhance aqueous solubility. Predict LogP via ChemDraw or ACD/Labs .
- Metabolic Stability : Incubate analogs with human liver microsomes (HLMs). LC-MS quantification of parent compound depletion identifies metabolically labile sites (e.g., furan ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
